

Navigating the Synthesis and Applications of 4-(4-Hydroxyphenyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(4-Hydroxyphenyl)benzaldehyde**

Cat. No.: **B110983**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of specialty chemicals, **4-(4-Hydroxyphenyl)benzaldehyde** emerges as a molecule of interest, though one with a surprisingly sparse public data footprint. This guide aims to provide a comprehensive overview of its known attributes, potential synthetic routes, and prospective applications, while also highlighting the significant information gaps that present both a challenge and an opportunity for the research community.

Unveiling the Molecule: Structure and Properties

4-(4-Hydroxyphenyl)benzaldehyde, with the CAS Number 100980-82-3, is a biphenyl derivative characterized by a hydroxyl group on one phenyl ring and a formyl (aldehyde) group on the other, at the para positions. This unique arrangement of functional groups suggests a versatile reactivity profile, making it a potentially valuable building block in various synthetic endeavors.

Chemical Structure:

Caption: Chemical structure of **4-(4-Hydroxyphenyl)benzaldehyde**.

Table 1: Physicochemical Properties of **4-(4-Hydroxyphenyl)benzaldehyde**

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ O ₂	[1]
Molecular Weight	198.22 g/mol	[1]
Appearance	Off-white to light yellow solid	[2]
Melting Point	158-161 °C	[3]
Boiling Point	373.7 ± 25.0 °C (Predicted)	[3]
Solubility	Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.	[2]

Synthetic Pathways: A Realm of Possibilities

Detailed, peer-reviewed synthetic protocols for **4-(4-Hydroxyphenyl)benzaldehyde** are not readily available in the public domain. However, based on fundamental principles of organic chemistry, several plausible synthetic routes can be proposed. The most logical approach would likely involve a cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling: A Promising Strategy

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[4]

Proposed Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of **4-(4-Hydroxyphenyl)benzaldehyde**.

Hypothetical Experimental Protocol (Based on general Suzuki-Miyaura conditions):

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodophenol (1.0 eq.), 4-formylphenylboronic acid (1.1 eq.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 eq.), and a suitable base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4) (2.0-3.0 eq.).
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford **4-(4-Hydroxyphenyl)benzaldehyde**.

Causality Behind Experimental Choices:

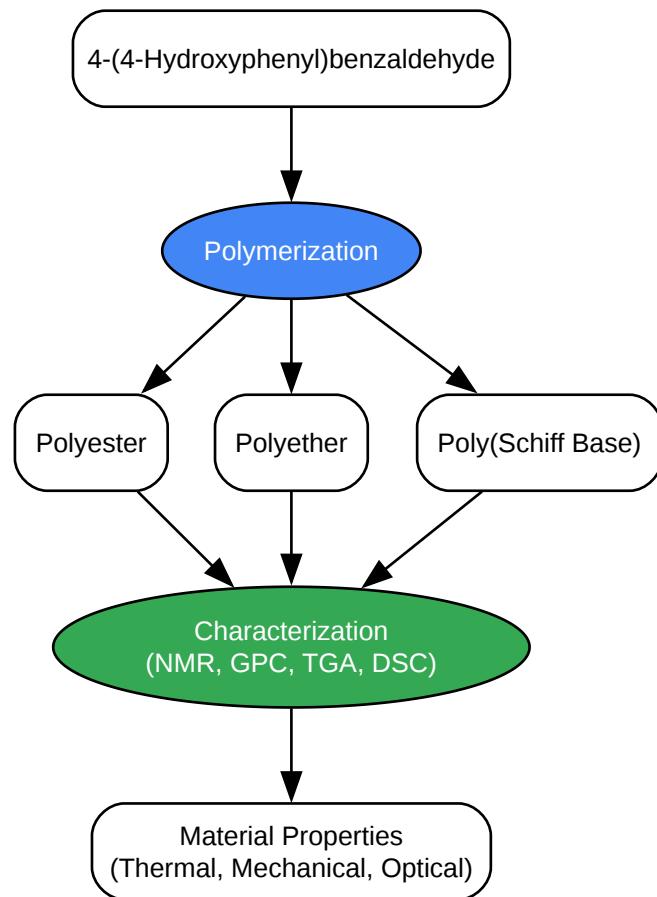
- Inert Atmosphere: Prevents the oxidation of the palladium catalyst, which would render it inactive.
- Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more expensive aryl halide.
- Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.
- Solvent System: The choice of solvent depends on the solubility of the reactants and the reaction temperature. The addition of water can often accelerate the reaction.

Applications: Exploring the Potential

While extensive application data is scarce, the bifunctional nature of **4-(4-Hydroxyphenyl)benzaldehyde** makes it a promising candidate for several fields.

Medicinal Chemistry

The biphenyl scaffold is a common motif in many biologically active compounds. The presence of a hydroxyl and an aldehyde group in **4-(4-Hydroxyphenyl)benzaldehyde** provides two reactive handles for the synthesis of more complex molecules with potential therapeutic applications.


One identified application is its use as a reagent in the discovery of nonpeptide inhibitors of stromelysin (MMP-3), an enzyme implicated in the degradation of extracellular matrix components and involved in diseases like arthritis and cancer. It has also been mentioned in the context of preparing nitroimidazole heterocyclic compounds for treating tuberculosis.

Polymer Science

Phenolic and aldehydic compounds are fundamental monomers in the synthesis of various polymers. The structure of **4-(4-Hydroxyphenyl)benzaldehyde** suggests its potential as a monomer for the synthesis of novel polymers.

- **Polyesters and Polyethers:** The hydroxyl group can be used in condensation polymerizations with dicarboxylic acids or their derivatives to form polyesters, or with dihalides to form polyethers.
- **Schiff Base Polymers:** The aldehyde group can react with diamines to form poly(Schiff base)s, a class of polymers known for their interesting optical and electronic properties.

Workflow for Polymer Synthesis Exploration:

[Click to download full resolution via product page](#)

Caption: A logical workflow for investigating the use of **4-(4-Hydroxyphenyl)benzaldehyde** in polymer synthesis.

Comparative Analysis: The Uncharted Territory

A significant challenge in providing a comprehensive guide for **4-(4-Hydroxyphenyl)benzaldehyde** is the lack of publicly available comparative data. Ideally, its performance in various applications would be compared against other structurally similar compounds.

Table 2: Potential Compounds for Comparative Studies

Compound	Structural Difference from 4-(4-Hydroxyphenyl)benzaldehyde	Potential Application for Comparison
4-Hydroxybenzaldehyde	Lacks the second phenyl ring.	Synthesis of Schiff bases, polymers, and pharmaceutical intermediates.
Biphenyl-4-carboxaldehyde	Lacks the hydroxyl group.	Applications where the hydroxyl functionality is not required.
4,4'-Biphenyldicarboxaldehyde	Has two aldehyde groups and no hydroxyl group.	Polymer synthesis, particularly for cross-linked materials.
4,4'-Biphenol	Has two hydroxyl groups and no aldehyde group.	Monomer for polyesters and polycarbonates.

Without experimental data, any comparison remains speculative. Future research should focus on synthesizing **4-(4-Hydroxyphenyl)benzaldehyde** and systematically evaluating its performance in the aforementioned applications against these and other relevant alternatives.

Conclusion and Future Outlook

4-(4-Hydroxyphenyl)benzaldehyde is a molecule with considerable synthetic potential that remains largely unexplored in the public scientific literature. Its bifunctional nature makes it a versatile building block for medicinal chemistry and polymer science. However, the current lack of detailed synthetic protocols and application data presents a significant barrier to its widespread adoption.

This guide has outlined the known properties of **4-(4-Hydroxyphenyl)benzaldehyde** and proposed logical synthetic and application workflows. It is our hope that this will serve as a valuable resource and a catalyst for further research into this intriguing compound, ultimately unlocking its full potential for scientific and industrial innovation. The research community is encouraged to publish detailed experimental data to fill the existing knowledge gaps and enable a more thorough and objective comparison of its performance against existing alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. 对苯基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Suzuki Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [Navigating the Synthesis and Applications of 4-(4-Hydroxyphenyl)benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110983#literature-review-of-the-applications-of-4-4-hydroxyphenyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com